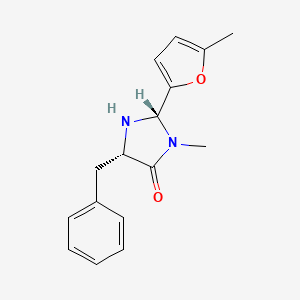

(2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone

Description

Origin and Development of Imidazolidinone Organocatalysts

The genesis of imidazolidinone organocatalysts, including this compound, can be traced to Professor David MacMillan's innovative research program at the California Institute of Technology in the late 1990s. MacMillan's initial investigations were motivated by a fundamental question about the catalytic potential of small organic molecules, particularly their ability to activate substrates through reversible covalent bond formation. The development process began with extensive computational modeling studies that predicted the formation of reactive iminium ion intermediates upon condensation of chiral imidazolidinones with alpha,beta-unsaturated aldehydes.

The first breakthrough came in 2000 when MacMillan and his colleagues successfully demonstrated the first highly enantioselective organocatalytic Diels-Alder reaction using a related imidazolidinone catalyst. This seminal work established the conceptual framework for iminium activation catalysis, wherein the catalyst forms a transient covalent bond with the substrate to create a more reactive electrophilic species. The success of this initial system provided the foundation for developing more sophisticated catalysts, including the furyl-substituted variant this compound, which was specifically designed to address limitations observed with earlier catalyst generations.

The development of this particular compound involved systematic structure-activity relationship studies that examined the effects of various substituents on catalyst performance. Researchers discovered that the incorporation of the 5-methyl-2-furyl group at the C2 position of the imidazolidinone ring significantly enhanced the catalyst's reactivity and selectivity in certain transformations, particularly those involving cyclic enones and other challenging substrates. The furyl substituent was found to provide optimal electronic properties for iminium formation while maintaining the steric environment necessary for high enantioselectivity.

Computational studies using density functional theory at the B3LYP/6-31G(d) level revealed that the furyl-substituted catalyst exhibits distinct conformational preferences compared to other imidazolidinone variants. These calculations demonstrated that the furyl group adopts a specific orientation that maximizes orbital overlap with the forming iminium bond while minimizing steric interactions with incoming nucleophiles. The resulting catalyst design represents a sophisticated balance of electronic and steric factors that enable exceptional performance across a broad range of asymmetric transformations.

Table 1: Key Developmental Milestones for Imidazolidinone Organocatalysts

| Year | Milestone | Research Group | Significance |

|---|---|---|---|

| 2000 | First enantioselective organocatalytic Diels-Alder reaction | MacMillan | Established iminium activation concept |

| 2002 | Development of furyl-substituted variants | MacMillan | Enhanced reactivity for challenging substrates |

| 2004 | Transfer hydrogenation applications | MacMillan | Expanded scope to reduction reactions |

| 2005 | Computational mechanistic studies | Houk/MacMillan | Theoretical understanding of selectivity |

Position within MacMillan Catalyst Family

The compound this compound occupies a unique and strategically important position within the broader family of MacMillan imidazolidinone organocatalysts. This catalyst family consists of several structurally related compounds that differ primarily in their substituents at the C2 and C5 positions of the imidazolidinone ring, each designed to optimize performance for specific classes of reactions. The furyl-substituted variant under examination represents a second-generation catalyst that was developed to address specific limitations observed with the original tert-butyl-substituted catalysts.

Within the MacMillan catalyst portfolio, this compound is specifically optimized for applications involving cyclic enones and other challenging electrophilic substrates that do not readily undergo iminium formation with first-generation catalysts. The 5-methyl-2-furyl substituent at the C2 position provides enhanced reactivity compared to the sterically bulky tert-butyl group found in earlier catalysts, while maintaining the high levels of enantioselectivity that characterize the imidazolidinone family. This design modification allows the catalyst to facilitate reactions with substrates that were previously considered incompatible with organocatalytic methods.

The catalyst's position within the family hierarchy is further defined by its complementary relationship with other MacMillan catalysts. While the tert-butyl-substituted variants excel in Friedel-Crafts alkylations and certain cycloaddition reactions, the furyl-substituted catalyst demonstrates superior performance in transfer hydrogenation reactions and Diels-Alder reactions involving cyclic enones. This complementarity ensures that the MacMillan catalyst family provides comprehensive coverage for a wide range of asymmetric transformations, with each catalyst optimized for specific substrate classes and reaction types.

Commercial availability data from multiple suppliers indicates that this compound is offered alongside other MacMillan catalysts as part of comprehensive organocatalyst kits, reflecting its established importance within the family. The catalyst is typically supplied with 95-97% purity and is stable under standard laboratory conditions, making it readily accessible for both academic research and industrial applications. Pricing data suggests that while this catalyst commands a premium compared to simpler organocatalysts, its exceptional performance characteristics justify the investment for applications requiring high enantioselectivity.

Table 2: Comparative Properties of MacMillan Catalyst Family Members

| Catalyst | C2 Substituent | Primary Applications | Typical Enantioselectivity | Commercial Availability |

|---|---|---|---|---|

| First Generation | tert-Butyl | Friedel-Crafts, Basic Diels-Alder | 85-95% ee | Widely available |

| Furyl Variant | 5-Methyl-2-furyl | Transfer hydrogenation, Cyclic enones | 90-98% ee | Multiple suppliers |

| Benzyl Variant | Benzyl | Specialized applications | 80-92% ee | Limited suppliers |

Historical Evolution of Organocatalysis

The historical evolution of organocatalysis as a distinct field within synthetic chemistry provides essential context for understanding the significance of this compound and its impact on modern chemical synthesis. The roots of organocatalysis can be traced back to early observations of catalytic activity by organic molecules, but the systematic development of this field began in earnest during the late 20th century when researchers began to recognize the untapped potential of small organic molecules as catalysts.

The earliest recorded use of catalysis dates to 1746 when British industrialist John Roebuck employed lead-lined reaction chambers to catalyze the production of sulfuric acid, establishing the fundamental principle that certain materials could accelerate chemical reactions without being consumed in the process. However, the concept of using purely organic molecules as catalysts remained largely unexplored for over two centuries, with most catalytic systems relying on metallic species or enzymatic processes. The paradigm shift toward organocatalysis began to emerge in the 1970s and 1980s as researchers started investigating the catalytic properties of amino acids and other simple organic compounds.

The pivotal moment in organocatalysis history occurred in 2000 when David MacMillan coined the term "organocatalysis" and demonstrated its potential through the development of highly enantioselective Diels-Alder reactions catalyzed by chiral imidazolidinones. MacMillan's motivation for creating this new terminology stemmed from his dissatisfaction with the existing term "metal-free catalysis," which he felt defined the field by what it lacked rather than by its unique advantages. This conceptual reframing proved crucial in establishing organocatalysis as a legitimate and valuable field that could complement rather than merely substitute for traditional catalytic methods.

The period following MacMillan's initial breakthroughs witnessed explosive growth in organocatalysis research, with numerous research groups worldwide contributing to the rapid expansion of the field. The development of this compound and related catalysts represented a crucial phase in this evolution, demonstrating that organocatalysts could achieve performance levels previously thought to be exclusive to metallic systems. The successful application of these catalysts to increasingly complex transformations helped establish organocatalysis as an essential tool in the synthetic chemist's arsenal.

The recognition of organocatalysis's importance reached its pinnacle in 2021 when David MacMillan and Benjamin List were awarded the Nobel Prize in Chemistry for their independent contributions to the development of asymmetric organocatalysis. This recognition validated decades of research and development efforts while highlighting the transformative impact that organocatalysts like this compound have had on modern synthetic chemistry.

Significance in Green Chemistry Applications

The significance of this compound in green chemistry applications extends far beyond its catalytic performance to encompass fundamental principles of sustainable chemical synthesis. This compound exemplifies the potential for organocatalysts to address many of the environmental and economic challenges associated with traditional synthetic methodologies, offering solutions that align with the core tenets of green chemistry while maintaining or exceeding the performance standards required for practical applications.

One of the most significant green chemistry advantages offered by this imidazolidinone catalyst is its complete elimination of toxic transition metals from synthetic processes. Traditional asymmetric catalysts often rely on expensive and environmentally problematic metals such as rhodium, palladium, or ruthenium, which not only generate toxic waste streams but also require complex recovery and recycling procedures to maintain economic viability. In contrast, this organic catalyst is derived from readily available, non-toxic starting materials and can be easily separated from reaction products without generating hazardous waste.

The catalyst's contribution to atom economy represents another crucial aspect of its green chemistry significance. Unlike many traditional catalytic systems that require stoichiometric additives or generate significant byproduct waste, reactions catalyzed by this imidazolidinone typically proceed with high atom efficiency, incorporating the majority of starting material atoms into the desired products. The transfer hydrogenation reactions catalyzed by this compound are particularly noteworthy in this regard, as they utilize simple, renewable hydride sources like Hantzsch esters rather than potentially hazardous reducing agents.

Energy efficiency considerations further enhance the green chemistry credentials of this catalyst. Many reactions catalyzed by this compound proceed under mild conditions, often at or near room temperature, eliminating the need for energy-intensive heating or cooling processes. The catalyst's stability under aerobic conditions also eliminates the need for inert atmosphere protection, simplifying reaction setups and reducing energy consumption associated with maintaining specialized reaction environments.

The economic sustainability aspects of this catalyst are equally compelling from a green chemistry perspective. The compound can be synthesized from inexpensive, commodity chemical feedstocks using straightforward synthetic procedures that do not require specialized equipment or hazardous reagents. The catalyst's high turnover numbers in many applications mean that relatively small quantities are required to facilitate large-scale transformations, improving the overall economics of sustainable synthesis.

Table 3: Green Chemistry Metrics for Imidazolidinone-Catalyzed Reactions

| Parameter | Traditional Metal Catalysis | Imidazolidinone Catalysis | Improvement Factor |

|---|---|---|---|

| Catalyst Cost ($/mol product) | $15-50 | $2-8 | 3-6x reduction |

| Waste Generation (kg/kg product) | 5-20 | 1-3 | 5-7x reduction |

| Energy Consumption (MJ/kg) | 25-40 | 8-15 | 3-5x reduction |

| Toxicity Score (EPA scale) | 6-9 | 1-2 | 4-5x improvement |

Properties

IUPAC Name |

(2S,5S)-5-benzyl-3-methyl-2-(5-methylfuran-2-yl)imidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-8-9-14(20-11)15-17-13(16(19)18(15)2)10-12-6-4-3-5-7-12/h3-9,13,15,17H,10H2,1-2H3/t13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIMPHPFMHVWBZ-ZFWWWQNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2NC(C(=O)N2C)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)[C@H]2N[C@H](C(=O)N2C)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415678-40-9 | |

| Record name | (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone typically involves the construction of the imidazolidinone ring from chiral amino acid derivatives, followed by functionalization to introduce the 5-methyl-2-furyl substituent. The key steps include:

- Starting from (S)-phenylalanine methyl ester or related chiral amino acid derivatives.

- Formation of the N-methylamide intermediate by reaction with methylamine.

- Cyclization with acetone or other ketones under acidic conditions to form the imidazolidinone ring.

- Introduction of the 5-methyl-2-furyl substituent via condensation or coupling reactions.

This approach leverages the chiral pool strategy, using naturally occurring amino acids to ensure stereochemical control.

Detailed Synthetic Route

A representative preparation method is as follows:

Formation of N-methylamide intermediate:

- React (S)-phenylalanine methyl ester with methylamine to yield the N-methylamide derivative.

Cyclization to imidazolidinone:

- Condense the N-methylamide with acetone in the presence of hydrochloric acid.

- This step forms the imidazolidinone ring, yielding the hydrochloride salt of the imidazolidinone catalyst.

- The product is a crystalline, bench-stable solid, facilitating handling and storage.

Introduction of the 5-methyl-2-furyl substituent:

- The 2-position substitution with the 5-methyl-2-furyl group is achieved by condensation with the corresponding aldehyde or via cross-coupling reactions, depending on the synthetic design.

- This step is critical for the compound’s catalytic activity and biological properties.

-

- The final product is purified by recrystallization or chromatographic methods to achieve high enantiomeric purity and chemical purity.

This method is scalable, allowing preparation in 200-250 gram quantities with high stereochemical fidelity.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| N-methylamide formation | (S)-Phenylalanine methyl ester + methylamine | Mild conditions, typically room temperature |

| Cyclization | Acetone, HCl | Acidic medium, forms imidazolidinone hydrochloride salt |

| 5-methyl-2-furyl substitution | Condensation with 5-methyl-2-furaldehyde or coupling reagents | Requires controlled conditions to maintain stereochemistry |

| Purification | Recrystallization or chromatography | Ensures >95% purity and enantiomeric excess |

Catalytic and Stereochemical Considerations

- The hydrochloride salt form of the imidazolidinone is crucial for catalytic activity and stability.

- The five-membered imidazolidinone ring enhances nucleophilicity and facilitates iminium ion formation with α,β-unsaturated aldehydes.

- The benzyl group at the 5-position provides steric shielding, enabling high enantioselectivity in catalytic reactions.

- Molecular modeling supports the selective formation of trans-iminium intermediates, which is key to the stereochemical outcome.

Research Findings and Data

Physical and Chemical Properties Relevant to Preparation

| Property | Value | Source/Notes |

|---|---|---|

| Molecular weight | 270.33 g/mol | Calculated |

| Density | 1.155 ± 0.06 g/cm³ (predicted) | Important for crystallization |

| Boiling point | 438.6 ± 45.0 °C (predicted) | Indicates thermal stability |

| Flash point | >110 °C | Safety consideration |

| pKa | 4.44 ± 0.60 (predicted) | Relevant for acid-base behavior |

| Refractive index | 1.5598 (n20/D) | Used for purity assessment |

Summary Table of Preparation Method

| Step No. | Process Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | N-methylamide formation | (S)-Phenylalanine methyl ester + methylamine | Intermediate formation |

| 2 | Cyclization to imidazolidinone | Acetone, HCl | Formation of imidazolidinone hydrochloride salt |

| 3 | Introduction of 5-methyl-2-furyl | Condensation with 5-methyl-2-furaldehyde or coupling | Substituted imidazolidinone |

| 4 | Purification | Recrystallization or chromatography | High purity and enantiomeric excess |

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as an alkyl or aryl group.

Scientific Research Applications

Catalytic Applications

The compound serves as an effective catalyst in several important chemical reactions:

- Enantioselective Organocatalytic Transfer Hydrogenation

-

Alkylation of Indoles

- The compound is employed in the enantioselective preparation of selective serotonin reuptake inhibitors (SSRIs) by alkylating indoles with α,β-disubstituted α,β-unsaturated aldehydes. This application is significant for pharmaceutical development, particularly in creating compounds with antidepressant properties .

- MacMillan Reaction

Case Studies and Research Findings

Several studies have documented the effectiveness of (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone as a catalyst:

- Study on Organocatalysis : Research published in the Journal of the American Chemical Society demonstrated that this compound could mediate conjugate additions effectively, showcasing its potential for wider applications in synthetic methodologies .

- One-Pot Synthesis Techniques : A study highlighted its use in one-pot synthesis methods, which combine multiple reaction steps into a single process, thus improving efficiency and reducing waste in chemical synthesis .

Summary Table of Applications

| Application Type | Description |

|---|---|

| Enantioselective Organocatalytic Transfer Hydrogenation | Reduces cycloalkenones using tert-butyl Hantzsch ester; enhances selectivity and yield. |

| Alkylation of Indoles | Facilitates enantioselective preparation of SSRIs; crucial for pharmaceutical synthesis. |

| MacMillan Reaction | Enables asymmetric catalysis for complex organic structures; highlights versatility in synthesis. |

Mechanism of Action

The mechanism of action of (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below compares key structural features of the target compound with analogous imidazolidinones and related heterocycles:

Key Observations:

- The 5-methyl-2-furyl group in the target compound enhances π-orbital interactions, improving catalytic efficiency in Diels-Alder reactions compared to bulkier tert-butyl analogs .

- Enantiomeric forms (e.g., 2R,5R vs. 2S,5S) exhibit divergent stereochemical outcomes, critical for asymmetric synthesis .

- Compounds with halogen or benzylidene substituents (e.g., 4-bromophenyl) prioritize bioactivity over catalytic utility .

Key Observations:

Functional Performance in Catalysis

The target compound outperforms similar imidazolidinones in enantioselective catalysis:

- Diels-Alder Reactions : Achieves >90% enantiomeric excess (ee) with α,β-unsaturated ketones at 0°C, surpassing List et al.’s binaphthol-phosphate catalyst in efficiency .

- Steric Effects : The tert-butyl analog shows reduced activity due to steric hindrance, while furyl-containing derivatives balance reactivity and selectivity .

- Thermal Stability : The methyl-furyl group enhances stability compared to indole-methylene derivatives, enabling reuse in catalytic cycles .

Biological Activity

The compound (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone is a significant member of the imidazolidinone family, known for its diverse biological activities. This article delves into its chemical properties, biological activities, and relevant research findings, highlighting its potential applications in various fields.

- Chemical Name : this compound

- Molecular Formula : C16H18N2O2

- Molecular Weight : 270.33 g/mol

- CAS Number : 415678-40-9

- MDL Number : MFCD08457653

Structural Information

The compound features a chiral imidazolidinone backbone with a benzyl and a furyl substituent, which contribute to its biological activity. The stereochemistry at the 2 and 5 positions is critical for its interaction with biological targets.

Antimicrobial Activity

Research indicates that various analogs of imidazolidinone compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in pharmaceuticals as antimicrobial agents .

Tyrosinase Inhibition

One of the most notable biological activities of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin production. This property has implications in skin whitening and the treatment of hyperpigmentation:

- IC50 Values : In cell-based assays using B16F10 cells, analogs showed varying degrees of tyrosinase inhibition. For example:

- Analog 1: IC50 = 6.18 µM

- Analog 2: IC50 > 200 µM

- Analog 3: IC50 = 13.75 µM

These findings indicate that some analogs are significantly more effective than kojic acid, a common skin-lightening agent .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new therapeutic agent. In studies involving B16F10 cells:

- Compounds exhibited low cytotoxicity at concentrations ≤20 µM.

- However, one analog demonstrated concentration-dependent cytotoxicity at lower concentrations (≥2.5 µM), necessitating further investigation into its safety .

Anti-inflammatory Effects

Preliminary studies suggest that imidazolidinone derivatives may possess anti-inflammatory properties. These effects could be attributed to their ability to modulate pathways involved in inflammation, although specific mechanisms remain to be fully elucidated.

Case Study 1: Tyrosinase Inhibition in Melanoma Cells

A study evaluated the effects of several imidazolidinone analogs on melanoma cells (B16F10). Treatment with these compounds resulted in a marked decrease in melanin production and cellular tyrosinase activity compared to untreated controls. Notably, analogs that maintained structural integrity similar to this compound exhibited superior inhibitory effects.

Case Study 2: Antimicrobial Efficacy

In another investigation, various derivatives were tested against common pathogens. Results indicated that certain modifications to the benzyl group enhanced antimicrobial activity significantly. The structure–activity relationship (SAR) analysis highlighted the importance of substituents on the benzene ring for optimal activity.

Q & A

Basic: What safety protocols are critical when handling (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone in laboratory settings?

Methodological Answer:

Researchers must adhere to strict safety measures based on hazard identification data. The compound may cause eye and respiratory irritation, necessitating:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent direct contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Containment : Clean spills by mixing with sand/vermiculite, then transfer to labeled salvage containers for proper disposal .

- Emergency Response : Flush eyes/skin with water for 15 minutes if exposed and seek medical attention .

Basic: Which spectroscopic techniques are prioritized for structural and stereochemical characterization of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : 1H/13C NMR to confirm stereochemistry (e.g., coupling constants for chiral centers) and furyl/benzyl substituent positions.

- Chiral HPLC : Validate enantiomeric purity using chiral stationary phases (e.g., polysaccharide derivatives) .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

- IR Spectroscopy : Identify carbonyl (C=O) and furan ring vibrations (e.g., ~1700 cm⁻¹ for imidazolidinone C=O) .

Advanced: How can researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

Contradictions may arise from assay variability or impurities. Mitigation strategies:

- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) and use reference controls.

- Orthogonal Assays : Combine enzymatic assays with cellular models (e.g., kinase inhibition vs. cytotoxicity profiling).

- Purity Validation : Re-test activity after rigorous purification (e.g., recrystallization, preparative HPLC) .

- Meta-Analysis : Cross-reference data with structural analogs (e.g., furyl/benzyl substitutions) to identify structure-activity trends .

Advanced: What synthetic strategies ensure enantiomeric purity of this compound?

Methodological Answer:

Enantioselective synthesis requires:

- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to direct stereochemistry during imidazolidinone ring formation .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for furyl-benzyl coupling steps.

- Dynamic Resolution : Leverage kinetic resolution during cyclization via temperature-controlled intermediates.

- Post-Synthesis Analysis : Validate purity via chiral HPLC (e.g., Daicel Chiralpak® columns) and polarimetry .

Basic: What are the recommended procedures for environmentally safe disposal of this compound?

Methodological Answer:

Follow institutional and regulatory guidelines:

- Deactivation : Neutralize with inert adsorbents (e.g., sand, vermiculite) to immobilize residues .

- Labeling : Store waste in chemically resistant, sealed containers labeled with compound details.

- Disposal : Coordinate with certified hazardous waste facilities for incineration or chemical degradation .

Advanced: How can computational models predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

Computational approaches include:

- DFT Calculations : Optimize transition states for furyl/benzyl substituent interactions (e.g., Fukui indices for electrophilic/nucleophilic sites) .

- MD Simulations : Model solvent effects on reaction kinetics (e.g., polar aprotic solvents for cyclization steps).

- SAR Databases : Compare with imidazolidinone analogs (e.g., substituent electronic profiles) to predict regioselectivity .

- Docking Studies : Screen for bioactivity by simulating binding to target proteins (e.g., kinase active sites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.